6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride
Description
Historical Context and Significance of Bridged Bicyclic Nitrogen Heterocycles
Bridged bicyclic nitrogen heterocycles, a class of organic compounds characterized by two rings sharing non-adjacent atoms, have long captured the attention of chemists. Their rigid, three-dimensional structures are prevalent in a vast number of biologically active natural products, particularly alkaloids. nih.govwikipedia.org The tropane (B1204802) alkaloids, which feature a related 8-azabicyclo[3.2.1]octane skeleton, have been known for centuries for their potent physiological effects. wikipedia.orgnih.gov This historical significance spurred investigations into other bridged nitrogenous systems, including the 6-azabicyclo[3.2.1]octane framework.
The inherent structural rigidity of these bicyclic systems imparts unique chemical and biological properties. By locking the molecule into a specific conformation, it allows for a well-defined spatial arrangement of functional groups, which is crucial for molecular recognition and interaction with biological targets. nih.gov Consequently, bridged bicyclic nitrogen heterocycles have become privileged scaffolds in medicinal chemistry and drug discovery, with their integration into molecular design often leading to enhanced metabolic stability and improved pharmacokinetic profiles. nih.gov An analysis of FDA-approved drugs has revealed that a significant percentage contain nitrogen-based heterocycles, highlighting their importance in pharmaceutical research. nih.gov
Structural Framework of the 6-Azabicyclo[3.2.1]octane System in Organic Chemistry
The 6-azabicyclo[3.2.1]octane system consists of a six-membered piperidine (B6355638) ring fused with a five-membered cyclopentane (B165970) ring, with the nitrogen atom at the 6-position. This arrangement results in a bridged structure with a characteristic three-dimensional shape. Conformational analysis of the 6-azabicyclo[3.2.1]octane scaffold reveals that it typically adopts a chair-envelope conformation. researchgate.net The piperidine-like ring exists in a chair conformation, while the five-membered ring adopts an envelope shape. researchgate.net This conformational preference minimizes steric interactions and dictates the orientation of substituents on the bicyclic core.
The stereochemical configuration and conformational dynamics of this system have been extensively studied using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netrsc.orgacademie-sciences.fr 1H and 13C NMR spectroscopy, including advanced techniques like two-dimensional INEPT experiments, have been instrumental in determining the structures and stereochemistries of various 6-azabicyclo[3.2.1]octane and octene derivatives. rsc.org These studies have provided valuable insights into long-range C-H coupling constants and the influence of substituent positions on the spectral data. rsc.org
| Property | Description |
| Core Structure | A bicyclic system comprising a six-membered piperidine ring and a five-membered cyclopentane ring. |
| Conformation | Predominantly adopts a chair-envelope conformation to minimize steric strain. researchgate.net |
| Spectroscopic Characterization | Extensively studied by 1H and 13C NMR to elucidate structure and stereochemistry. researchgate.netrsc.org |
Relevance of the 6-Azabicyclo[3.2.1]oct-3-ene Moiety in Advanced Synthetic Strategies
The introduction of a double bond within the 6-azabicyclo[3.2.1]octane framework to give the 6-azabicyclo[3.2.1]oct-3-ene moiety opens up a wealth of possibilities for synthetic transformations. This unsaturated analogue serves as a versatile building block in the construction of complex molecules, particularly in the total synthesis of natural products. nih.gov A notable example is the Aristotelia alkaloid, (–)-peduncularine, which possesses anticancer properties and features the unique 6-azabicyclo[3.2.1]oct-3-ene core. nih.gov
A variety of advanced synthetic strategies have been developed to construct this important bicyclic system. These methods often focus on efficiency, stereocontrol, and the ability to introduce diverse functionalities. Key strategies include:
Cycloaddition Reactions: [5+2] cycloaddition reactions, often catalyzed by Brønsted acids, provide an efficient and stereocontrolled route to functionalized oxa- and azabicyclo[3.2.1]octenes. nih.gov Other cycloaddition approaches, such as the [3+2] annulation between a silyl-substituted cyclohexadiene and an isocyanate, have also been successfully employed. nih.gov
Ring-Closing Metathesis (RCM): RCM has proven to be a powerful tool for the synthesis of bridged nitrogen heterocycles, including the 6-azabicyclo[3.2.1]oct-3-ene subunit found in peduncularine.
Tandem Cyclization and Rearrangement Reactions: Innovative strategies involving tandem reactions, such as epoxide opening-induced rearrangements and aza-Wacker cyclizations, have been developed to construct the 6-azabicyclo[3.2.1]octane core. nih.govthieme-connect.com Radical cyclizations of oximes followed by reductive ring opening also offer a viable pathway. nih.gov
Intramolecular Cyclizations: The intramolecular cyclization of aziridines with π-nucleophiles represents another synthetic route to 6-azabicyclo[3.2.1]octanes. researchgate.netnih.gov
| Synthetic Strategy | Description | Key Intermediates/Reagents | Target Molecule Example |
| [5+2] Cycloaddition | A Brønsted acid-catalyzed reaction to form functionalized oxa- and azabicyclo[3.2.1]octenes with high regio- and stereocontrol. nih.gov | 6-Substituted TpMo(CO)2(η-2,3,4-pyranyl) scaffolds. | Functionalized oxa- and azabicyclo[3.2.1]octenes. nih.gov |
| Ring-Closing Metathesis (RCM) | An effective method for forming the bridged bicyclic ring system from a diene precursor. | cis-2,6-disubstituted piperidines. | (–)-Peduncularine. |
| Aza-Wacker Cyclization | A palladium-catalyzed cyclization of an unsaturated amine to construct the bicyclic core. thieme-connect.com | N–OMe amides with exocyclic or endocyclic double bonds. thieme-connect.com | 6-Azabicyclo[3.2.1]octane derivatives. thieme-connect.com |
| Radical Cyclization | Cyclization of an oxime followed by reductive ring opening to form the core framework. nih.gov | Oxime derivatives. nih.gov | (±)-Peduncularine. nih.gov |
| Intramolecular Aziridine (B145994) Cyclization | Cyclization of an aziridine with a π-nucleophile to form the bicyclic system. researchgate.net | N-substituted aziridines. researchgate.net | 6-Azabicyclo[3.2.1]octanes. researchgate.net |
The diverse synthetic methodologies developed to access the 6-azabicyclo[3.2.1]octane and 6-azabicyclo[3.2.1]oct-3-ene skeletons underscore their importance in modern organic synthesis. The continued exploration of this structural motif promises to yield novel compounds with unique properties and potential applications across various scientific disciplines.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-azabicyclo[3.2.1]oct-3-ene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-6-4-7(3-1)8-5-6;/h1,3,6-8H,2,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHCQFRGZMEKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1CN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Azabicyclo 3.2.1 Oct 3 Ene;hydrochloride and Analogues
Conventional Chemical Synthesis Routes towards the 6-Azabicyclo[3.2.1]octane Scaffold
Conventional strategies for the synthesis of the 6-azabicyclo[3.2.1]octane core often rely on multi-step reaction sequences and intramolecular cyclization reactions to construct the characteristic bridged bicyclic system.
Multistep Reaction Sequences and Strategies
A common strategy for the synthesis of 6-azabicyclo[3.2.1]octane derivatives involves a multi-step sequence starting from readily available precursors. One such approach begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.org This lactone is subjected to aminolysis, followed by reduction and subsequent oxidation to yield the desired 6-azabicyclo[3.2.1]octan-3-one. rsc.org
A general three-step synthetic route has been developed for both racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.org The initial step involves the opening of the lactone ring with various amines to form the corresponding amides. These amides are then reduced, typically with a powerful reducing agent like lithium aluminium hydride, to yield amino alcohols. The final step is an allylic oxidation of the amino alcohols using manganese dioxide, which directly provides the bicyclic ketones. rsc.org This method avoids the isolation of the intermediate monocyclic ketones. rsc.org
| Starting Material | Reagents | Key Intermediates | Final Product | Reference |
| 6-Oxabicyclo[3.2.1]oct-3-en-7-one | 1. Amine2. Lithium aluminium hydride3. Manganese dioxide | Amides, Amino alcohols | 6-Substituted 6-azabicyclo[3.2.1]octan-3-one | rsc.org |
Advanced and Stereoselective Synthesis of 6-Azabicyclo[3.2.1]oct-3-ene Derivatives
The development of advanced synthetic methods has enabled the stereoselective synthesis of 6-azabicyclo[3.2.1]oct-3-ene derivatives, providing access to specific enantiomers and diastereomers. These methods are critical for the synthesis of complex natural products and for structure-activity relationship studies in drug discovery.
Asymmetric Synthetic Approaches
Asymmetric synthesis of the 6-azabicyclo[3.2.1]oct-3-ene core has been achieved through various strategies, including palladium-catalyzed reactions. One notable example is the use of a palladium-catalyzed asymmetric allylic sulfonamidation to control enantioselectivity. acs.org This key transformation was instrumental in the enantioselective total synthesis of (−)-pseudo-peduncularine, a natural product featuring the 6-azabicyclo[3.2.1]oct-3-ene motif. acs.org Another approach to obtain optically active compounds involves starting with an optically enriched lactone and proceeding through a sequence of reactions that preserves the stereochemistry. rsc.org
Enantioselective Methodologies
Enantioselective methods aim to produce a single enantiomer of a chiral compound. For the 6-azabicyclo[3.2.1]octane scaffold, several enantioselective strategies have been developed.
A copper-catalyzed enantioselective alkene carboamination reaction has been reported for the synthesis of chiral 6-azabicyclo[3.2.1]octanes. nih.gov This reaction converts N-sulfonyl-2-aryl-4-pentenamines into the corresponding bicyclic products with the formation of two new rings and two new stereocenters in a single step, often with excellent enantioselectivities. nih.gov
Enzymatic resolution is another powerful tool for obtaining enantiomerically pure compounds. For instance, lipase (B570770) PS from Pseudomonas cepacia has been used to resolve racemic mixtures of bicyclic intermediates in the synthesis of methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride. This enzymatic hydrolysis can yield the target compound with high enantiomeric excess.
The use of chiral auxiliaries provides another route to stereocontrol. For example, (R)-1-phenylethylamine can be temporarily incorporated during the scaffold assembly to direct the stereochemical outcome. Subsequent removal of the chiral auxiliary by hydrogenolysis preserves the desired configuration.
| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Copper-Catalyzed Alkene Carboamination | Ph-Box-Cu2 | N-mesyl-2,2-diphenylpenteneamine | Chiral 6-azabicyclo[3.2.1]octane | 67% | nih.gov |
| Enzymatic Resolution | Lipase PS | Racemic dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate | Enantiopure product | >95% | |
| Chiral Auxiliary | (R)-1-phenylethylamine | Acyclic precursors | N-3-alkyl derivatives | 90-95% |
Diastereoselective Control in Bicyclic Scaffold Formation
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters. In the context of the 6-azabicyclo[3.2.1]octane scaffold, achieving diastereoselective control is crucial for accessing specific isomers.
The aza-Prins cyclization has been employed for the diastereoselective construction of the related 6-oxa-2-azabicyclo[3.2.1]octane scaffold. nih.govx-mol.com This reaction, between a chiral α-hydroxyaldehyde derivative and N-tosyl homoallylamine, proceeds with high diastereoselectivity. nih.gov
A chemoenzymatic cascade combining iridium photocatalysis with ene reductases (EREDs) has been developed for the synthesis of 6-azabicyclo[3.2.1]octan-3-ones. nih.gov This method utilizes readily available N-phenylglycines and cyclohexenones and can be performed on a gram scale. The reaction proceeds via an intramolecular β-C–H functionalization. nih.gov The stereochemical outcome of this enzymatic process can lead to high diastereoselectivity. nih.gov
| Reaction | Starting Materials | Key Features | Product | Reference |
| Aza-Prins Cyclization | (R)-2,3-Di-O-benzylglyceraldehyde, N-tosyl homoallylamine | Highly diastereoselective, intramolecular nucleophilic attack | (1R,5S,7S)-7-[(benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane | nih.govx-mol.com |
| Chemoenzymatic Cascade | N-phenylglycines, Cyclohexenones | Iridium photocatalysis, Ene reductase, Intramolecular β-C–H functionalization | 6-Azabicyclo[3.2.1]octan-3-one derivatives | nih.gov |
Chemoenzymatic and Biocatalytic Approaches to the 6-Azabicyclo[3.2.1]octane Core
Chemoenzymatic and biocatalytic methods offer sustainable and efficient alternatives to traditional chemical synthesis. nih.gov These approaches leverage the high selectivity and catalytic power of enzymes to perform challenging chemical transformations under mild conditions.
Ene Reductase Enabled Intramolecular Functionalization
A novel approach to the 6-azabicyclo[3.2.1]octane scaffold involves an unprecedented intramolecular β-C-H functionalization reaction facilitated by ene reductases (EREDs). nih.govillinois.edu This enzymatic strategy circumvents the need for pre-functionalized substrates often required in traditional methods. The reaction proceeds via a highly regioselective enzymatic dehydrogenation of a 3-substituted cyclohexanone (B45756) derivative, which involves dioxygen. illinois.edu This is followed by a spontaneous intramolecular aza-Michael addition to form the bridged bicyclic structure. nih.govillinois.edu
This enzymatic dehydrocyclization has been shown to be a facile and green method for synthesizing structurally diverse bicyclic nitrogen heterocycles. illinois.edu Further screening and engineering of EREDs could expand the substrate scope of this reaction, allowing for the synthesis of other important heterocyclic ring systems. illinois.edu
Chemoenzymatic Cascade Reactions for Bridged Heterocycles
To further streamline the synthesis of the 6-azabicyclo[3.2.1]octane core, a one-pot, two-step chemoenzymatic cascade has been developed. researchgate.netresearchgate.net This process combines iridium photocatalysis with the aforementioned ene reductase-mediated cyclization. nih.govillinois.edu The cascade begins with a photocatalytic Giese reaction between readily available N-phenylglycines and cyclohexenones to generate the necessary 3-substituted cyclohexanone intermediate. researchgate.net
In the second step, the addition of E. coli whole cells containing an overexpressed ene reductase facilitates the intramolecular dehydrocyclization to yield the desired 6-azabicyclo[3.2.1]octan-3-one derivatives. researchgate.net This chemoenzymatic approach has been successfully demonstrated on a gram scale, highlighting its potential for practical applications. nih.govillinois.edu The resulting products can be further derivatized using either chemical or enzymatic methods to produce valuable intermediates for drug discovery, such as 6-azabicyclo[3.2.1]octan-3α-ols. nih.govillinois.edu
| N-phenylglycine Derivative | Cyclohexenone Derivative | Product (6-azabicyclo[3.2.1]octan-3-one derivative) | Conversion (%) |
|---|---|---|---|
| N-phenylglycine | Cyclohex-2-en-1-one | 6-phenyl-6-azabicyclo[3.2.1]octan-3-one | >99 |
| N-(4-methoxyphenyl)glycine | Cyclohex-2-en-1-one | 6-(4-methoxyphenyl)-6-azabicyclo[3.2.1]octan-3-one | >99 |
| N-(4-chlorophenyl)glycine | Cyclohex-2-en-1-one | 6-(4-chlorophenyl)-6-azabicyclo[3.2.1]octan-3-one | >99 |
| N-phenylglycine | 3-methylcyclohex-2-en-1-one | 2-methyl-6-phenyl-6-azabicyclo[3.2.1]octan-3-one | 98 |
Photochemical Synthesis Strategies for 6-Azabicyclo[3.2.1]octanone Derivatives
Photochemical reactions offer unique pathways for the construction of complex molecular architectures, often with high levels of stereocontrol.
Vinylogous Imide Photochemistry in 6-Azabicyclo[3.2.1]octanone Synthesis
The synthesis of 6-azabicyclo[3.2.1]octan-3-ones has been achieved through the application of vinylogous imide photochemistry. nih.gov This strategy has been explored as an approach to the synthesis of the hetisine (B12785939) alkaloids, a complex family of natural products. nih.gov A notable example involves a photocycloaddition–retro-Mannich–Mannich cascade. acs.org
In this process, the intramolecular [2+2] photocycloaddition of an enaminone leads to a crossed product in high yields. acs.org Subsequent acid-induced cascade reaction of a methyl ester derivative proceeds through an intermediate to furnish the desired 8-substituted 6-azabicyclo[3.2.1]octan-3-one. acs.org
Organometallic-Catalyzed Syntheses of Azabicyclo[3.2.1]octenes
Organometallic catalysis has emerged as a powerful tool for the efficient and selective synthesis of a wide range of organic molecules, including bridged bicyclic systems.
Copper-Catalyzed Enantioselective Alkene Carboamination
An efficient method for the preparation of chiral 6-azabicyclo[3.2.1]octanes is through an enantioselective copper-catalyzed alkene carboamination reaction. nih.govnih.gov In this reaction, two new rings are formed as N-sulfonyl-2-aryl-4-pentenamines are converted to the corresponding 6-azabicyclo[3.2.1]octanes. nih.govnih.gov
The reaction is catalyzed by a Ph-Box-Cu₂ complex in the presence of MnO₂ as a stoichiometric oxidant, affording the products in moderate to good yields with generally excellent enantioselectivities. nih.govnih.gov This process forms two new stereocenters, and the carbon-carbon bond-forming arene addition represents a net C-H functionalization. nih.govnih.gov The new N-C bond is believed to be established via an enantioselective aminocupration step. nih.gov
| Substrate (N-sulfonyl-2-aryl-4-pentenamine) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| N-mesyl-2,2-diphenylpent-4-en-1-amine | 71 | 67 |
| N-mesyl-2-phenyl-2-(p-tolyl)pent-4-en-1-amine | 65 | 92 |
| N-mesyl-2-(4-methoxyphenyl)-2-phenylpent-4-en-1-amine | 55 | 93 |
| N-mesyl-2-(naphthalen-2-yl)-2-phenylpent-4-en-1-amine | 75 | 96 |
Brønsted Acid-catalyzed [5+2] Cycloaddition Reactions
A highly efficient and stereocontrolled method for the synthesis of functionalized azabicyclo[3.2.1]octene frameworks involves a Brønsted acid-catalyzed [5+2] cycloaddition reaction. smolecule.comlongdom.org This approach utilizes 6-substituted TpMo(CO)₂(η-2,3,4-pyridinyl) scaffolds (where Tp = hydridotrispyrazolylborato) as key reaction partners. smolecule.comlongdom.orgub.edu The reaction is characterized by its excellent exo-selectivity and the complete retention of enantiomeric purity when chiral, non-racemic scaffolds are used. smolecule.comlongdom.org
The substituent at the C-6 position of the η³-coordinated heterocyclic scaffold plays a crucial role in influencing the reactivity in the [5+2] cycloaddition and in directing the subsequent demetalation step to yield a single product isomer. smolecule.comlongdom.org This methodology allows for the rapid generation of structurally complex azabicyclo[3.2.1]octane skeletons with a high degree of stereocontrol. ub.edu While this method has been effectively demonstrated for the synthesis of various oxa- and azabicyclo[3.2.1]octene derivatives, its direct application to the synthesis of 6-azabicyclo[3.2.1]oct-3-ene;hydrochloride is a logical extension of the established protocol. smolecule.comlongdom.orgub.edu
| Catalyst | Substrate | Dienophile | Selectivity | Yield | Ref |
| Brønsted Acid (e.g., AcOH) | 6-substituted TpMo(CO)₂(η-2,3,4-pyridinyl) scaffold | Electron-deficient alkenes | Excellent exo-selectivity | High | smolecule.comub.edu |
Total Synthesis Efforts Involving the 6-Azabicyclo[3.2.1]octane Framework
The 6-azabicyclo[3.2.1]octane nucleus is a core structural component of several important alkaloids, including peduncularine and actinobolamine. nih.govacs.org Consequently, numerous total synthesis strategies have been developed that feature the construction of this framework as a key step. These efforts highlight a variety of synthetic methodologies.
One notable approach is the copper-catalyzed enantioselective alkene carboamination. This reaction transforms N-sulfonyl-2-aryl-4-pentenamines into 6-azabicyclo[3.2.1]octanes with the formation of two new rings and two new stereocenters. nih.gov Using a Ph-Box-Cu₂ catalyst in the presence of MnO₂ as a stoichiometric oxidant, this method provides moderate to good yields and generally excellent enantioselectivities. nih.gov
Another innovative method involves an intramolecular carbamoylation of ketones. nih.gov This reaction proceeds via an unexpected C-C bond cleavage in trichloroacetamide-tethered ketones when treated with an amine, leading to the formation of the normorphan (6-azabicyclo[3.2.1]octane) ring system. nih.gov For instance, treatment of a 4-amidocyclohexanone derivative with pyrrolidine (B122466) and a catalytic amount of TsOH resulted in the formation of the corresponding normorphan in good yield. nih.gov
The total synthesis of the indole (B1671886) alkaloid peduncularine, which contains the 6-azabicyclo[3.2.1]octane core, has been a target of significant synthetic interest. acs.org Various strategies have been employed to construct this core, showcasing the versatility of modern synthetic organic chemistry. acs.org
| Method | Starting Material | Key Reagents | Product | Yield | Ref |
| Copper-Catalyzed Enantioselective Alkene Carboamination | N-sulfonyl-2-aryl-4-pentenamine | Ph-Box-Cu₂, MnO₂ | Chiral 6-azabicyclo[3.2.1]octane | Moderate to Good | nih.gov |
| Intramolecular Carbamoylation of Ketones | Trichloroacetamide-tethered ketone | Pyrrolidine, cat. TsOH | Normorphan derivative | 68% | nih.gov |
Mechanistic Investigations of Reactions Involving the 6 Azabicyclo 3.2.1 Oct 3 Ene Scaffold
Reaction Mechanism Elucidation for Synthetic Transformations
The construction of the 6-azabicyclo[3.2.1]oct-3-ene scaffold has been achieved through various synthetic transformations, each with a distinct reaction mechanism.
One prominent method involves a Brønsted acid-catalyzed [5+2] cycloaddition reaction. nih.gov In this transformation, 6-substituted TpMo(CO)₂(η-2,3,4-pyridinyl) scaffolds act as reaction partners with electron-deficient alkenes. The mechanism proceeds with excellent exo-selectivity, allowing for a highly regio- and stereocontrolled synthesis of functionalized azabicyclo[3.2.1]octenes. This reaction can install up to four stereocenters in a single step with complete control over the regio- and stereochemistry. nih.gov
Another approach is the palladium-catalyzed cycloisomerization of a cyclohexenyl ynamide. This method was utilized in the synthesis of the alkaloid (−)-pseudo-peduncularine to afford the 6-azabicyclo[3.2.1]oct-3-ene core while simultaneously installing a required side chain. nih.govacs.org The mechanism involves the coordination of the palladium catalyst to the ynamide, followed by an intramolecular cyclization cascade.
A tandem Horner-Emmons olefination-conjugate addition sequence provides another route to substituted 6-azabicyclo[3.2.1]octanes. acs.org This reaction involves an initial olefination to form an α,β-unsaturated system, which then undergoes an intramolecular conjugate addition by an N-acetylamide nucleophile to form the bicyclic ring structure. This strategy has been applied to synthesize analogues of the norditerpenoid alkaloid methyllycaconitine. acs.org
Furthermore, intramolecular Michael reactions of nitrosoalkenes have been investigated for the construction of this scaffold. nih.gov In this pathway, a sulfonamide anion can act as an effective nucleophile. The reaction is initiated by the deprotonation of the sulfonamide, which then undergoes a Michael-type addition to a transient nitrosoalkene intermediate, leading to the formation of the 6-azabicyclo[3.2.1]octane ring system. nih.gov
Table 1: Key Synthetic Transformations and Mechanistic Features
| Reaction Type | Key Reagents/Catalysts | Mechanistic Hallmark | Reference |
|---|---|---|---|
| [5+2] Cycloaddition | Brønsted Acid, Molybdenum Scaffolds | Regio- and stereocontrolled formation of four stereocenters | nih.gov |
| Ynamide Cycloisomerization | Pd(OAc)₂/bbeda | Intramolecular cyclization cascade | nih.govacs.org |
| Horner-Emmons Olefination-Conjugate Addition | N-acetylamides | Tandem olefination followed by intramolecular Michael addition | acs.org |
| Intramolecular Michael Reaction | TBAF, Sulfonamide Nucleophile | Addition to a transient nitrosoalkene intermediate | nih.gov |
Studies on Intramolecular Cyclization Pathways and Stereocontrol
Intramolecular cyclization is a cornerstone for synthesizing the 6-azabicyclo[3.2.1]octane core, and various pathways have been explored to control the stereochemical outcome.
One effective strategy involves the intramolecular cyclization of aziridines with π-nucleophiles. nih.gov The nature of the substituent on the aziridine (B145994) nitrogen plays a critical role in the success of this reaction. While N-diphenylphosphinyl and N-H substituted aziridines participate in the initial ring-opening, they fail to yield the desired bicyclic product. In contrast, employing a nosyl group on the aziridine nitrogen efficiently directs the reaction towards the 6-azabicyclo[3.2.1]octane system. This substituent can be readily removed post-cyclization, making it a valuable control element in the synthesis. nih.govacs.org
Chemoenzymatic cascades have also been developed, combining photocatalysis with ene reductases (EREDs). researchgate.net Mechanistic studies suggest that this process involves the selective dehydrogenation of a 3-substituted cyclohexanone (B45756) derivative to form an α,β-unsaturated ketone. Under the basic reaction conditions, this intermediate spontaneously undergoes an intramolecular aza-Michael addition to furnish the 6-azabicyclo[3.2.1]octane scaffold. researchgate.net
The intramolecular Michael reaction of nitrosoalkenes, facilitated by a base such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), provides another pathway. TBAF is sufficiently basic to deprotonate a sulfonamide, which then acts as the nucleophile, cyclizing onto the nitrosoalkene to form the desired bicyclic product in good yield. nih.gov
A novel Horner-Emmons olefination conjugate addition reaction of N-acetylamides has also been reported for the synthesis of 1,5-disubstituted-6-azabicyclo[3.2.1]octanes, which are key structures in certain norditerpenoid alkaloids. acs.org
Table 2: Intramolecular Cyclization Strategies
| Cyclization Precursor | Key Conditions/Reagents | Stereocontrol Element | Reference |
|---|---|---|---|
| N-Substituted Aziridines | Lewis Acid | N-Nosyl group promotes efficient cyclization | nih.govacs.org |
| N-Phenylglycines and Cyclohexenones | Iridium photocatalyst, Ene Reductase (ERED) | Enzyme-mediated dehydrogenation followed by spontaneous aza-Michael addition | researchgate.net |
| α-Chloro Oxime Ethers | Tetrabutylammonium fluoride (TBAF) | Base-induced formation of nitrosoalkene and subsequent Michael addition | nih.gov |
| N-acetylamides | Horner-Emmons Reagents | Tandem reaction sequence leading to conjugate addition | acs.org |
Stereochemical Outcome Analysis in Bicyclic Formation
The stereochemical outcome of reactions forming the 6-azabicyclo[3.2.1]octane scaffold is highly dependent on the chosen synthetic route and reaction conditions.
In the Brønsted acid-catalyzed [5+2] cycloaddition, excellent exo-selectivities are consistently obtained. nih.gov When chiral, non-racemic molybdenum scaffolds are used as substrates, the reaction proceeds with complete retention of enantiomeric purity, yielding highly functionalized oxa- and azabicyclo[3.2.1]octenes. This method allows for the creation of four stereocenters, including a quaternary carbon, with total control. nih.gov
Tandem carbonyl ylide formation followed by 1,3-dipolar cycloadditions represents another powerful tool for stereocontrolled synthesis. The use of chiral rhodium catalysts in the reaction of diazodiones can induce enantioselectivity, providing cycloadducts with moderate to good enantiomeric excess. acs.org
The intramolecular cyclization of aziridines bearing a nosyl group on the nitrogen leads efficiently to the desired bicyclic ring system. acs.org This highlights the profound impact of the nitrogen substituent on directing the stereochemical course of the cyclization.
In some total synthesis campaigns, such as that of (±)-peduncularine, controlling the stereochemistry at specific centers of the 6-azabicyclo[3.2.1]oct-3-ene core has proven challenging. acs.org However, strategies like palladium-catalyzed asymmetric allylic sulfonamidation have been successfully employed to establish enantioselectivity early in the synthetic sequence, which is then carried through to the final bicyclic product. acs.org Analysis of the stereochemical outcome often relies on spectroscopic methods, and in some cases, X-ray crystallography is used for unambiguous confirmation of the product's configuration. nih.gov
Table 3: Analysis of Stereochemical Control
| Method | Key Factor for Stereocontrol | Observed Outcome | Reference |
|---|---|---|---|
| [5+2] Cycloaddition | Chiral Molybdenum Scaffold | Excellent exo-selectivity; complete retention of enantiomeric purity | nih.gov |
| Carbonyl Ylide Cycloaddition | Chiral Rhodium Catalyst | Enantioselective formation of cycloadducts (up to 51% ee) | acs.org |
| Aziridine Cyclization | N-Nosyl Substituent | Efficient formation of the desired bicyclic system | acs.org |
| Asymmetric Catalysis | Palladium-catalyzed allylic sulfonamidation | Control of enantioselectivity prior to cyclization | acs.org |
Reactivity and Derivatization of 6 Azabicyclo 3.2.1 Oct 3 Ene;hydrochloride
Functional Group Transformations on the Bridged Bicyclic System
The 6-azabicyclo[3.2.1]oct-3-ene framework contains two primary sites for functionalization: the nitrogen atom of the amine and the carbon-carbon double bond within the six-membered ring. While direct transformations on the hydrochloride salt are less common, the free base is amenable to a variety of reactions.
The alkene moiety is particularly reactive. Analogous to the related 2-azabicyclo[3.2.1]octadiene system, the double bond can undergo reduction, typically through catalytic hydrogenation, to yield the saturated 6-azabicyclo[3.2.1]octane skeleton. rsc.orgnih.gov This transformation is fundamental for accessing a wide range of saturated analogs. Furthermore, the double bond is susceptible to oxidation reactions. For instance, dihydroxylation can be achieved using reagents like osmium tetroxide, leading to the corresponding diol. nih.gov The alkene can also participate in various cycloaddition reactions, serving as a dienophile or dipolarophile to construct more complex polycyclic systems. nih.govacs.org
The secondary amine at the 6-position is another key functional handle. It can be readily N-alkylated, N-acylated, or N-sulfonylated to introduce a variety of substituents. These modifications are crucial for modulating the compound's physical and biological properties and are often a key step in the synthesis of more complex target molecules.
Formation of Substituted 6-Azabicyclo[3.2.1]octanes
The synthesis of the 6-azabicyclo[3.2.1]octane core, the saturated counterpart to the title compound, has been approached through several strategic routes, often establishing key substitutions during the ring-forming process.
One effective method begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one. The synthesis involves a three-step sequence: first, the lactone ring is opened by an amine to form an amide; this is followed by reduction of the amide with a reagent like lithium aluminium hydride to yield an amino alcohol. The final step is an allylic oxidation using manganese dioxide, which provides the desired 6-substituted 6-azabicyclo[3.2.1]octan-3-one. rsc.org
Another powerful strategy is the intramolecular cyclization of aziridines that contain a tethered π-nucleophile. The success of this cyclization is highly dependent on the substituent on the aziridine (B145994) nitrogen. Research has shown that while N-H and N-diphenylphosphinyl aziridines participate in the initial ring-opening, they fail to produce the desired bicyclic product. researchgate.net In contrast, employing a p-nitrophenylsulfonyl (nosyl) group on the aziridine nitrogen efficiently directs the reaction to form the 6-azabicyclo[3.2.1]octane system, and the nosyl group can be readily removed afterward. researchgate.net
Modern catalytic methods have also been developed. An enantioselective copper-catalyzed alkene carboamination reaction converts N-sulfonyl-2-aryl-4-pentenamines into 6-azabicyclo[3.2.1]octanes. scispace.comnih.gov This method is notable for forming two new rings and two stereocenters in a single transformation. scispace.comnih.gov Similarly, the aza-Wacker cyclization has been applied to construct the 6-azabicyclo[3.2.1]octane core, demonstrating its utility in forming bridged bicyclic systems. thieme-connect.com
| Synthetic Strategy | Key Precursor | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Lactone Ring Opening & Oxidation | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | 1. Amine (R-NH₂) 2. LiAlH₄ 3. MnO₂ | rsc.org |
| Intramolecular Aziridine Cyclization | N-Nosyl aziridine with π-nucleophile | Lewis acid (e.g., B(C₆F₅)₂) | researchgate.net |
| Enantioselective Carboamination | N-sulfonyl-2-aryl-4-pentenamine | Ph-Box-Cu₂, MnO₂ | scispace.comnih.gov |
| Aza-Wacker Cyclization | Unsaturated N-sulfonyl amine | Pd(OAc)₂ catalyst | thieme-connect.com |
Ring-Opening and Rearrangement Reactions of Azabicyclic Systems
The structural framework of azabicyclic systems is prone to various rearrangement reactions, which can be exploited to synthesize the 6-azabicyclo[3.2.1]octane skeleton from other ring systems or to observe its formation as a product of unexpected reaction pathways.
Ring expansion reactions are a common route to this scaffold. For instance, substituted norbornadienes react with sulfonyl azides in a process that involves cycloaddition, loss of nitrogen to form a strained aziridine, ring-opening, and finally a Cope rearrangement to yield a 2-azabicyclo[3.2.1]octadiene. nih.gov This unsaturated system can then be reduced to the corresponding saturated octane (B31449) derivative. rsc.orgnih.gov Another example involves the rearrangement of a 7-azabicyclo[4.2.1]oct-3-ene system into a 6-azabicyclo[3.2.1]oct-2-ene through neighboring group participation by a sulfonamide nitrogen. acs.org
More complex tandem reactions have also been reported. A notable example is an epoxide opening-induced rearrangement that converts an 8-azabicyclo[3.2.1]octane into a 6-azabicyclo[3.2.1]octane. acs.org Radical-mediated reactions can also lead to skeletal reorganization; azanorbornanic aminyl radicals have been shown to undergo a regioselective ring-opening followed by cyclization to afford an expanded diazabicyclo[3.2.1]octene system. us.es
| Reaction Type | Starting System | Resulting System | Key Feature | Reference |
|---|---|---|---|---|
| Cope Rearrangement | Norbornadiene | 2-Azabicyclo[3.2.1]octadiene | Ring expansion via strained intermediate | nih.gov |
| Neighboring Group Participation | 7-Azabicyclo[4.2.1]oct-3-ene | 6-Azabicyclo[3.2.1]oct-2-ene | Sulfonamide nitrogen participation | acs.org |
| Tandem Rearrangement | 8-Azabicyclo[3.2.1]octane epoxide | 6-Azabicyclo[3.2.1]octane | Epoxide opening triggers cascade | acs.org |
| Radical Rearrangement | Azanorbornane (aminyl radical) | Diazabicyclo[3.2.1]octene | Radical-induced ring expansion | us.es |
| Aza-Cope-Mannich Rearrangement | Acyclic amine precursor | Tricyclic system with azabicyclo[3.2.1]octane core | Formation of iminium intermediate | rsc.org |
Reactions Involving Chiral Auxiliaries
Achieving enantiocontrol in the synthesis of 6-azabicyclo[3.2.1]octane derivatives is critical for their application in medicinal chemistry. This is frequently accomplished through the use of chiral auxiliaries or chiral catalysts.
A classic approach involves using a chiral amine, such as (R)-α-methylbenzylamine, as a chiral auxiliary. In the synthesis starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one, this chiral amine is used to open the lactone ring, creating a pair of diastereomeric amides. rsc.org These diastereomers can be separated and carried through the synthetic sequence to produce enantiomerically pure 6-azabicyclo[3.2.1]octan-3-ols. The chiral auxiliary is then removed in a final step, typically via catalytic debenzylation. rsc.org
The development of asymmetric catalysis has provided more efficient methods. As mentioned previously, the copper-catalyzed intramolecular carboamination of N-sulfonyl-2-aryl-4-pentenamines can be rendered highly enantioselective by using a chiral ligand. scispace.comnih.gov The commercially available (R,R)-Ph-Box ligand, when complexed with a copper(II) salt, effectively controls the stereochemistry of the initial aminocupration step, leading to the formation of the 6-azabicyclo[3.2.1]octane product with high enantiomeric excess. scispace.comnih.gov This strategy avoids the need to install and remove a stoichiometric chiral auxiliary. While much of the research on chiral auxiliaries in this area has focused on the related 8-azabicyclo[3.2.1]octane (tropane) scaffold, the principles are directly applicable. For instance, chiral sulfoxides have been employed as auxiliaries in cycloaddition reactions to achieve diastereoselective formation of the bicyclic core. ehu.es
| Method | Chiral Source | Application | Reference |
|---|---|---|---|
| Stoichiometric Chiral Auxiliary | (R)-α-Methylbenzylamine | Used to form separable diastereomers in a multi-step synthesis. | rsc.org |
| Asymmetric Catalysis | (R,R)-Ph-Box ligand with Cu(OTf)₂ | Controls stereochemistry in an enantioselective alkene carboamination reaction. | scispace.comnih.gov |
| Stoichiometric Chiral Auxiliary | Chiral Sulfoxide | Used in cycloaddition reactions to form the related 8-azabicyclo[3.2.1]octane scaffold. | ehu.es |
Computational and Theoretical Chemistry Studies of 6 Azabicyclo 3.2.1 Oct 3 Ene Systems
Conformational Analysis of Bridged Azabicycles
The bridged bicyclic framework of 6-azabicyclo[3.2.1]oct-3-ene imparts significant conformational rigidity, which is a key determinant of its biological activity and chemical reactivity. Computational studies, often employing molecular mechanics and quantum chemical methods, have been instrumental in characterizing the conformational landscape of this and related azabicyclic systems.
Theoretical calculations have been used to explore the conformational preferences of similar bicyclo[3.2.1]octane systems. For instance, studies on bicyclo[3.2.1]oct-6-en-8-ylidene have identified different conformations, such as a "classical" carbene and a "foiled" carbene where the divalent carbon bends towards the double bond. nih.gov This highlights the potential for distinct conformational isomers in such bridged systems, which can influence their reactivity.
The conformational rigidity of bridged azabicyclic systems is a crucial feature for their application in medicinal chemistry, as it allows for the precise positioning of functional groups in three-dimensional space. nih.gov This structural pre-organization can lead to enhanced binding affinity and selectivity for biological targets.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been widely applied to investigate the electronic structure, geometry, and reactivity of azabicyclo[3.2.1]octane derivatives. researchgate.netrroij.com DFT offers a favorable balance between computational cost and accuracy, making it a powerful tool for studying complex organic molecules. nrel.govimperial.ac.uk
These calculations can provide valuable information on various molecular properties:
Optimized Geometries: DFT can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional structure.
Electronic Properties: Calculation of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps helps in understanding the molecule's reactivity and intermolecular interactions. researchgate.net
Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectra, such as NMR and IR, by predicting chemical shifts and vibrational frequencies.
For example, DFT calculations have been employed to study the geometry and electronic structures of various compounds containing the azabicyclo[3.2.1]octane scaffold. researchgate.net In some cases, these theoretical examinations are used to support and validate experimental findings. researchgate.net
Molecular Modeling and Rational Design for Scaffold Derivatization
The 6-azabicyclo[3.2.1]octane skeleton serves as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products. nih.gov Molecular modeling techniques play a crucial role in the rational design of novel derivatives with improved therapeutic potential.
By understanding the structure-activity relationships (SAR) of existing compounds, researchers can use computational tools to design new molecules with enhanced properties. This often involves:
Pharmacophore Modeling: Identifying the key structural features responsible for biological activity.
Docking Studies: Predicting the binding mode of a ligand to its biological target.
Virtual Screening: Screening large libraries of virtual compounds to identify potential hits.
The derivatization of the 6-azabicyclo[3.2.1]octane scaffold is a key strategy for exploring structure-activity relationships. Computational modeling can guide the selection of substitution patterns and functional groups to optimize interactions with a specific biological target. The rigid nature of the bicyclic framework makes it an attractive template for the design of conformationally constrained peptidomimetics. unifi.it
Prediction of Reaction Pathways and Energetics
Computational chemistry is a powerful tool for predicting the feasibility of reaction pathways and understanding the underlying energetics. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation barriers and reaction enthalpies for different chemical transformations. nrel.gov
For instance, computational studies can be used to:
Elucidate Reaction Mechanisms: By mapping the potential energy surface, researchers can identify the most likely pathway for a given reaction.
Predict Regio- and Stereoselectivity: The relative energies of different transition states can explain the observed selectivity in a chemical reaction.
Guide Reaction Optimization: By understanding the factors that influence the reaction energetics, it is possible to identify conditions that will favor the desired product.
In the context of 6-azabicyclo[3.2.1]oct-3-ene systems, computational methods can be used to predict the outcomes of various synthetic transformations, such as cycloaddition reactions and rearrangements. For example, theoretical calculations have been used to corroborate experimental results in the study of rearrangements of related bicyclic carbenes. nih.gov
Applications of 6 Azabicyclo 3.2.1 Oct 3 Ene Derivatives As Chemical Scaffolds in Research
Role as Privileged Motifs in Organic Synthesis
The 6-azabicyclo[3.2.1]octane skeleton is considered a "privileged motif" in organic synthesis. This designation stems from its recurring presence in a variety of biologically active molecules. osti.govresearchgate.net Its rigid structure allows for the precise spatial arrangement of functional groups, which is a critical factor in designing molecules that can interact selectively with biological targets. researchgate.net The synthesis of this scaffold has been approached through various strategies, including intramolecular cyclization reactions. nih.gov For instance, ene reductases have been employed to facilitate an intramolecular β-C-H functionalization to construct the 6-azabicyclo[3.2.1]octane core. osti.govresearchgate.net This chemoenzymatic approach highlights the efforts to develop efficient and streamlined methods for accessing these valuable structures. osti.govresearchgate.net
The versatility of the 6-azabicyclo[3.2.1]octene framework is further demonstrated by its use in the total synthesis of complex natural products. For example, it forms the core of the Aristotelia alkaloid (±)-peduncularine. nih.govacs.org Synthetic approaches towards this natural product have involved various methods to construct the 6-azabicyclo[3.2.1]oct-3-ene skeleton, including a (3+2) annulation and a palladium-catalyzed cycloisomerization of a cyclohexenyl ynamide. nih.govacs.org
Design and Synthesis of 3-D Building Blocks for Chemical Libraries
The demand for molecules with greater three-dimensionality in drug discovery has led to an increased interest in scaffolds like 6-azabicyclo[3.2.1]octane. researchgate.net These 3-D building blocks are instrumental in the construction of chemical libraries with diverse spatial arrangements, moving away from the predominantly flat structures that have historically characterized screening collections. The normorphan scaffold, which is based on the 6-azabicyclo[3.2.1]octane core, is particularly attractive due to its rigidity, high fraction of sp³-hybridized carbon atoms, and low molecular weight. researchgate.net
A bifunctional normorphan 3-D building block has been developed for multi-gram-scale synthesis, featuring orthogonally reactive functional handles that allow for selective chemical modifications. researchgate.net This enables the generation of a wide array of derivatives from a single, well-defined core structure.
Lead-Oriented Synthesis Approaches
Lead-oriented synthesis focuses on the creation of molecules that possess properties characteristic of successful drug leads. whiterose.ac.uk This approach emphasizes parameters such as molecular weight, lipophilicity, and the fraction of sp³ carbons. The 6-azabicyclo[3.2.1]octane scaffold fits well within this paradigm. For instance, a "top-down" approach has been described where polycyclic assemblies are synthesized and then systematically deconstructed to generate a library of diverse lead-like molecules. whiterose.ac.uk The use of computational tools helps in analyzing the properties of these scaffolds and guiding the design of three-dimensional compounds suitable for lead discovery programs. whiterose.ac.uk
Diversity-Oriented Synthesis Strategies
Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules to explore new areas of chemical space and identify novel biological activities. mdpi.comcam.ac.uk The 6-azabicyclo[3.2.1]octane scaffold is a valuable component in DOS strategies due to its inherent three-dimensionality. researchgate.net By systematically varying appendages, stereochemistry, and the core skeleton, libraries of compounds with significant structural diversity can be generated. mdpi.com These libraries are crucial for screening against a wide range of biological targets to uncover new therapeutic agents.
Utilization in Medicinal Chemistry Research
The 6-azabicyclo[3.2.1]octane framework is a key structural component in a variety of medicinally important compounds. nih.gov Its derivatives have been investigated for a range of potential therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. ontosight.ai The rigid nature of the scaffold allows for the design of potent and selective inhibitors of enzymes and receptors. ontosight.ai For example, 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol 2,2-diphenylpropionate (azaprophen) is a highly potent antimuscarinic agent. acs.org
The synthesis of various derivatives, such as 6-substituted-6-azabicyclo[3.2.1]octan-3-ones, has been a focus of research to explore their structure-activity relationships. rsc.org Chemoenzymatic methods have been developed to produce key intermediates like 6-azabicyclo[3.2.1]octan-3-one, which can be further derivatized to access analogues of compounds like azaprophen (B9026) for drug discovery. osti.govresearchgate.net
Scaffold Hopping Strategies
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to identify new compounds with similar or improved biological activity and different intellectual property profiles. The 6-azabicyclo[3.2.1]octane core is an attractive candidate for such strategies. thieme-connect.com Its defined three-dimensional shape can mimic the spatial arrangement of functional groups in other cyclic systems. whiterose.ac.uk For instance, it can be used as a conformationally restricted surrogate for more flexible ring systems like piperidines. whiterose.ac.uk
Peptidomimetic Design and Applications
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. nih.gov The rigid 6-azabicyclo[3.2.1]octane scaffold can be used to constrain the conformation of peptide chains, mimicking specific secondary structures like β-turns. nih.govacs.org By incorporating this scaffold into peptide sequences, researchers can create peptidomimetics with defined three-dimensional structures that can interact with biological targets with high affinity and specificity. The 6,8-dioxa-3-azabicyclo[3.2.1]octane core, a related bicyclic system, has been successfully used to develop peptidomimetics that act as protease inhibitors. mdpi.comnih.gov
Development of Chemical Probes for Biological Systems
Derivatives of the 6-azabicyclo[3.2.1]octane scaffold are significant in the development of chemical probes for investigating biological systems, particularly the central nervous system (CNS). The constrained conformation of this bicyclic system makes it an ideal building block for creating ligands that can bind with high affinity and selectivity to specific receptors and enzymes. These probes are instrumental in elucidating the mechanisms of action of various biological targets and in the discovery of new therapeutic agents.
Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride, for example, is a key intermediate used to synthesize molecules aimed at CNS targets. Its structure is leveraged in research to explore binding affinities and understand how molecular shape influences biological activity, especially in modulating neurotransmitter systems. The development of stable nitroxide radicals based on a related 6,8-diazabicyclo[3.2.1]octene framework represents another avenue for creating chemical probes. mdpi.com These paramagnetic molecules can be used in techniques like electron spin resonance (ESR) to study molecular interactions and dynamics in biological environments. mdpi.com
Table 1: Examples of 6-Azabicyclo[3.2.1]octane-based Scaffolds in Research
| Compound/Scaffold | Application Area | Research Focus |
|---|---|---|
| Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate | CNS Drug Discovery | Building block for pharmaceuticals targeting CNS receptors and enzymes. |
Exploration in Natural Product Synthesis and Analogues
The 6-azabicyclo[3.2.1]octane core is a recurring structural motif in various natural products and serves as a foundational template for the synthesis of complex alkaloids and their analogues. Its rigid structure is a key feature in designing molecules that mimic or antagonize the biological effects of these natural compounds.
The hetisine-type diterpenoid alkaloids are a class of structurally complex natural products characterized by a heptacyclic hetisane skeleton. rsc.org These compounds exhibit a range of interesting biological activities, including antiarrhythmic and antitumor effects. rsc.org A key challenge in medicinal chemistry is the synthesis of analogues of these complex molecules to explore structure-activity relationships and develop new therapeutic agents.
A significant synthetic approach towards the core structure of hetisine (B12785939) alkaloids involves the use of 6-azabicyclo[3.2.1]octan-3-ones. nih.gov Researchers have developed a method to synthesize these key intermediates through the photochemistry of vinylogous imides. nih.gov This strategy provides a foundational pathway to access the intricate polycyclic framework of hetisines, enabling the construction of analogues for further biological evaluation. nih.gov
Azaprophen is a potent synthetic antimuscarinic agent that features the 6-methyl-6-azabicyclo[3.2.1]octan-3-ol core structure. nih.gov It serves as a structural analogue of tropane (B1204802) alkaloids like atropine (B194438) but exhibits significantly higher potency in certain assays. nih.gov For instance, azaprophen is reported to be 50 times more potent than atropine in inhibiting acetylcholine-induced contractions of the guinea pig ileum and 27 times more potent in inhibiting the binding of radiolabeled scopolamine (B1681570) to muscarinic receptors. nih.gov
The synthesis of azaprophen and its analogues relies on the 6-azabicyclo[3.2.1]octane scaffold. researchgate.netosti.gov Chemoenzymatic methods have been developed for the gram-scale production of 6-azabicyclo[3.2.1]octan-3-one, a direct precursor. researchgate.netosti.gov This ketone can then be converted through enzymatic or chemical reduction to 6-azabicyclo[3.2.1]octan-3α-ols, which are the key intermediates for synthesizing azaprophen and related structures for drug discovery programs. researchgate.netosti.gov
Table 2: Research Findings on Azaprophen
| Feature | Description | Finding |
|---|---|---|
| Structure | 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol 2,2-diphenylpropionate. nih.gov | A synthetic analogue of tropane alkaloids. nih.gov |
| Biological Activity | Antimuscarinic agent. nih.gov | 50x more potent than atropine in guinea pig ileum assay. nih.gov |
| Receptor Binding | Inhibitor of [N-methyl-3H]scopolamine binding. nih.gov | 27x more potent than atropine at muscarinic receptors. nih.gov |
| Synthesis Precursor | 6-azabicyclo[3.2.1]octan-3-one. researchgate.netosti.gov | Can be produced on a gram scale via chemoenzymatic cascades. researchgate.netosti.gov |
Tropane alkaloids, such as atropine and cocaine, are defined by a characteristic 8-azabicyclo[3.2.1]octane core. nih.govnih.gov While the title compound features a 6-azabicyclo[3.2.1]octene skeleton, this structural isomer serves as a crucial scaffold for creating derivatives and analogues that are compared to tropane alkaloids to understand structure-activity relationships. nih.gov The synthesis of these "aza-nortropane" structures provides valuable tools for pharmacology.
The synthesis of 6-substituted 6-azabicyclo[3.2.1]octan-3-ones is a versatile starting point for a variety of derivatives. rsc.org A general synthetic route has been developed starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.org This lactone can be opened with various amines, and subsequent reduction and oxidation steps yield the desired bicyclic ketones. rsc.org Furthermore, methods for the stereoselective reduction of these ketones provide access to both the 3α-ols and 3β-ols, allowing for the synthesis of a wide range of optically active 6-methyl-6-azabicyclo[3.2.1]octan-3-ols. rsc.org These alcohols are the direct precursors to tropane alkaloid analogues like azaprophen, demonstrating how the 6-azabicyclo[3.2.1]octane framework is used to generate compounds that are functionally and structurally related to the tropane class. nih.govrsc.org The structures and stereochemistries of various 6-azabicyclo[3.2.1]octene derivatives have been determined using advanced NMR methods, which is crucial for confirming the conformation of these synthetic analogues. rsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| 6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride |
| 6-Azabicyclo[3.2.1]octane |
| Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride |
| 6,8-Diazabicyclo[3.2.1]oct-6-ene 8-oxyls |
| 6-Azabicyclo[3.2.1]octan-3-one |
| Azaprophen (6-Methyl-6-azabicyclo[3.2.1]octan-3α-ol 2,2-diphenylpropionate) |
| Atropine |
| Acetylcholine (B1216132) |
| Scopolamine |
| 6-Azabicyclo[3.2.1]octan-3α-ol |
| 6-Oxabicyclo[3.2.1]oct-3-en-7-one |
| 6-Methyl-6-azabicyclo[3.2.1]octan-3-ol |
Biological Activity Investigations in Vitro and Mechanistic Studies on Cellular/molecular Targets
Studies on Interaction with Biomolecular Targets (e.g., Enzymes, Receptors, Transporters)
Derivatives of the 6-azabicyclo[3.2.1]octane scaffold have been identified as a novel class of monoamine transporter inhibitors. nih.govnih.gov These compounds are of interest due to the role of transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) in the pathophysiology of various central nervous system disorders. google.comnih.gov
A series of 2,3-disubstituted 6-azabicyclo[3.2.1]octanes, specifically 3β-aryl-2-carbomethoxy derivatives, were synthesized and evaluated for their ability to inhibit dopamine reuptake. nih.gov The potency of these compounds was compared with cocaine, which features an 8-azabicyclo[3.2.1]octane (tropane) nucleus. nih.gov This research identified the 6-azabicyclo[3.2.1]octane structure as a new scaffold for DAT inhibitor design. nih.gov
Among the synthesized compounds, the trans-amine series demonstrated the highest potency at the DAT. Notably, the derivative with a p-chloro substituent on the β-aryl group (compound 8c in the study) exhibited an IC₅₀ value of 452 nM, which is comparable to that of cocaine (IC₅₀ = 459 nM). nih.gov This finding underscores the significance of the 6-azabicyclo[3.2.1]octane core in achieving potent DAT inhibition. nih.gov
| Compound | Aryl Substituent (para-position) | Stereochemistry | DAT Inhibition IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Normorphan Analogue 8c | Chloro | trans | 452 | nih.gov |
| Cocaine | (Tropane nucleus) | - | 459 | nih.gov |
The 6-azabicyclo[3.2.1]octane scaffold has proven to be a valuable template for the design of potent receptor ligands, particularly antimuscarinic agents. nih.govacs.org Azaprophen (B9026), or 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol 2,2-diphenylpropionate, is a prominent example. nih.gov In vitro studies demonstrated that azaprophen is a highly potent antimuscarinic agent, being 50 times more potent than atropine (B194438) in inhibiting acetylcholine-induced contractions of the guinea pig ileum. nih.gov Furthermore, it was found to be 27 times more potent than atropine as an inhibitor of [N-methyl-³H]scopolamine binding to muscarinic receptors in human IMR-30 neuroblastoma cells. nih.gov
The scaffold has also been incorporated into ligands targeting other receptors. A novel isoaristoquinoline containing a 6-azabicyclo[3.2.1]oct-2-ene structure was shown to have inhibitory activity at nicotinic acetylcholine (B1216132) receptors (nAChR), representing a new class of nAChR ligands. nih.gov Additionally, 6-aza analogues have been prepared for use in binding assays for the NMDA receptor. acs.org
| Compound | Assay | Relative Potency vs. Atropine | Reference |
|---|---|---|---|
| Azaprophen | Inhibition of Acetylcholine-induced Guinea Pig Ileum Contraction | 50x more potent | nih.gov |
| Azaprophen | Inhibition of [³H]Scopolamine Binding (IMR-30 cells) | 27x more potent | nih.gov |
| Azaprophen | Blockade of Carbachol-induced α-Amylase Release (Pancreatic acini) | >1000x more potent | nih.gov |
Closely related bicyclic structures, such as the diazabicyclo[3.2.1]octane core, are central to a new class of β-lactamase inhibitors. frontiersin.orgnih.gov Compounds like avibactam (B1665839) and durlobactam, which are 1,6-diazabicyclo[3.2.1]octane derivatives, are effective inhibitors of class A, C, and some class D serine β-lactamases. frontiersin.orgnih.gov While not a 6-azabicyclo[3.2.1]octene, the 6-oxa-1-azabicyclo[3.2.1]oct-3-en-7-one structure has also been investigated as a potential β-lactamase inhibitor.
Another area of enzyme inhibition involves N-acylethanolamine-hydrolyzing acid amidase (NAAA). A novel class of non-covalent NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane structural core has been identified. researchgate.net Inhibition of this enzyme is a therapeutic strategy for managing inflammation. researchgate.net
The biological investigations of 6-azabicyclo[3.2.1]octane derivatives extend to various cellular activities. The potent antimuscarinic agent azaprophen was found to be over 1000 times more effective than atropine in blocking the carbachol-induced release of alpha-amylase from pancreatic acini cells, demonstrating a significant effect at the cellular level. nih.gov The inhibition of monoamine transporters by these compounds directly impacts neurotransmitter levels in the synapse, a critical subcellular process. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies on the 6-Azabicyclo[3.2.1]oct-3-ene Scaffold
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For the 6-azabicyclo[3.2.1]octane series of DAT inhibitors, SAR analysis revealed key structural features that govern potency. nih.gov It was determined that among the 3β-aryl-2-carbomethoxy-6-azabicyclo[3.2.1]octanes, the trans-isomers were more potent ligands at the DAT than the cis-isomers. nih.gov Furthermore, substitution at the para-position of the aryl group significantly influenced activity, with a chloro-substituent yielding potency comparable to cocaine. nih.gov
In the development of NAAA inhibitors, a careful SAR study led to the discovery of potent compounds based on the pyrazole azabicyclo[3.2.1]octane core. researchgate.net These studies highlight how modifications to the substituents on the core bicyclic structure can fine-tune the interaction with the biological target, thereby modulating the compound's activity. researchgate.net
Enantioselectivity in Biological Interactions
The synthesis of these compounds often requires enantioselective methods to produce the desired biologically active isomer. For instance, a copper-catalyzed enantioselective alkene carboamination reaction has been developed to create chiral 6-azabicyclo[3.2.1]octanes. nih.gov This method establishes two new stereocenters with excellent enantioselectivities, underscoring the importance of stereochemical control in synthesizing these bioactive molecules. nih.gov While many detailed enantioselectivity studies have focused on the related 8-azabicyclo[3.2.1]octane (tropane) scaffold, the principles of stereospecific biological interactions are broadly applicable to this class of rigid bicyclic structures. researchgate.netacs.org
Future Research Directions and Perspectives
Emerging Synthetic Methodologies and Their Potential Impact
The development of efficient and stereoselective synthetic routes to access the 6-azabicyclo[3.2.1]octane core is a continuing area of active research. While traditional methods often require multiple steps and harsh reaction conditions, emerging strategies are focused on improving efficiency, sustainability, and access to novel derivatives.
One promising approach involves the use of chemoenzymatic methods . For instance, the combination of photocatalysis with ene reductases (EREDs) has been shown to facilitate an unprecedented intramolecular β-C−H functionalization. This method allows for the synthesis of bridged bicyclic nitrogen heterocycles containing the 6-azabicyclo[3.2.1]octane scaffold from readily available starting materials like N-phenylglycines and cyclohexenones. researchgate.net Such enzymatic reactions offer high selectivity and can be performed under mild conditions, reducing the environmental impact of chemical synthesis. researchgate.net The potential of these chemoenzymatic cascades to be performed on a gram scale opens up avenues for the industrial production of these valuable scaffolds. researchgate.net
Another innovative strategy is the intramolecular amination of remote C–H bonds . This approach, which can be synergistically activated by both light and heat, provides a direct method for constructing complex aza-cycles, including bridged bicyclic amines. escholarship.org This methodology has the potential to streamline the synthesis of 6-azabicyclo[3.2.1]octane derivatives, offering a more atom-economical and efficient alternative to traditional multi-step syntheses.
The intramolecular cyclization of aziridines with π-nucleophiles is another area of exploration for the synthesis of 6-azabicyclo[3.2.1]octanes. researchgate.netnih.gov The success of this reaction is highly dependent on the nature of the nitrogen-protecting group, with nosyl groups proving to be particularly effective in promoting the desired cyclization. researchgate.netnih.gov Future work in this area will likely focus on expanding the scope of compatible π-nucleophiles and developing more readily removable activating groups for the aziridine (B145994) nitrogen.
| Emerging Synthetic Methodology | Key Features | Potential Impact |
| Chemoenzymatic Synthesis | Utilizes enzymes (e.g., ene reductases) and photocatalysis for intramolecular C-H functionalization. researchgate.net | Increased efficiency, stereoselectivity, and sustainability in the synthesis of the scaffold. |
| Intramolecular C-H Amination | Synergistic activation by light and heat to form bridged bicyclic amines. escholarship.org | More direct and atom-economical routes to the 6-azabicyclo[3.2.1]octane core. |
| Aziridine Cyclization | Intramolecular reaction of aziridines with π-nucleophiles, influenced by N-substitution. researchgate.netnih.gov | Access to a variety of substituted 6-azabicyclo[3.2.1]octane derivatives. |
Advanced Applications in Chemical Biology Research
The rigid 6-azabicyclo[3.2.1]octane scaffold serves as an excellent template for the design of chemical probes and therapeutic agents that can interact with biological targets with high affinity and selectivity.
Derivatives of the 6-azabicyclo[3.2.1]octane framework have shown significant promise as dopamine (B1211576) transporter (DAT) inhibitors . nih.govnih.gov By replacing the tropane (B1204802) nucleus of cocaine with the normorphan framework of 6-azabicyclo[3.2.1]octane, researchers have developed novel DAT inhibitors with potencies comparable to cocaine itself. nih.gov This opens up new avenues for the development of therapeutics for conditions such as attention deficit hyperactivity disorder (ADHD) and substance abuse disorders. Future research will likely focus on fine-tuning the substitution pattern on the bicyclic core to achieve greater selectivity for DAT over other monoamine transporters.
The 6-azabicyclo[3.2.1]octane scaffold has also been explored for its potential as analgesics and narcotic antagonists . smolecule.com Certain derivatives have demonstrated the ability to interact with opioid receptors, suggesting their potential utility in pain management and the treatment of opioid addiction. smolecule.com Further investigation into the structure-activity relationships of these compounds could lead to the development of novel pain relievers with reduced side effects compared to traditional opioids.
Furthermore, the conformational constraint of the 6-azabicyclo[3.2.1]oct-3-ene system makes it an attractive scaffold for the design of γ-turn templates in peptides . acs.org These templates can be used to stabilize specific secondary structures in peptides, which can enhance their biological activity and stability. acs.org This application is particularly relevant in the field of peptidomimetics, where the goal is to design small molecules that mimic the structure and function of larger peptides.
| Application Area | Biological Target/Function | Potential Therapeutic Indication |
| Dopamine Transporter Inhibition | Dopamine Transporter (DAT) nih.govnih.gov | ADHD, Substance Abuse Disorders |
| Analgesia and Narcotic Antagonism | Opioid Receptors smolecule.com | Pain Management, Opioid Addiction |
| Peptide Mimetics | γ-turn templates acs.org | Various, depending on the target peptide |
New Frontiers in Bridged Bicyclic Scaffold Design
The "escape from flatland" is a concept in medicinal chemistry that advocates for the incorporation of three-dimensional scaffolds into drug candidates to improve their physicochemical properties and biological activity. whiterose.ac.uk Bridged bicyclic scaffolds, such as 6-azabicyclo[3.2.1]octane, are at the forefront of this movement.
Future design efforts will likely focus on creating novel bridged bicyclic scaffolds with tailored properties for specific therapeutic areas. For example, in the context of Central Nervous System (CNS) drug discovery , there is a critical need for scaffolds that can efficiently cross the blood-brain barrier. nih.gov The rigid nature of the 6-azabicyclo[3.2.1]octane scaffold can be advantageous in this regard, as it can help to reduce the number of rotatable bonds in a molecule, a property that is often associated with improved CNS penetration. acs.org
The design of bridged bicyclic peptides is another exciting frontier. By cyclizing short linear peptides, researchers can create rigid, globular scaffolds that are stabilized by intramolecular hydrogen bonds. nih.govrsc.org These bicyclic peptides can exhibit enhanced stability towards proteolytic degradation and can be designed to bind to specific protein targets with high affinity. nih.govrsc.org The 6-azabicyclo[3.2.1]octane core could potentially be incorporated into such designs to create novel peptide-based therapeutics.
Furthermore, the development of peptidomimetic scaffolds based on bicyclic structures is an area of growing interest. researchgate.netfrontiersin.org For instance, the 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold has been successfully employed as a constrained dipeptide isostere. researchgate.netfrontiersin.org This suggests that the 6-azabicyclo[3.2.1]octane framework could also be utilized to mimic the spatial arrangement of amino acid side chains in a peptide, leading to the development of potent and selective enzyme inhibitors or receptor modulators.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the molecular structure of 6-Azabicyclo[3.2.1]oct-3-ene hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton and carbon environments, particularly focusing on the bicyclic framework and nitrogen substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., accurate mass of 373.1445 for a related azabicyclo compound) .
- Infrared (IR) Spectroscopy : Identify functional groups such as amine (N–H) and chloride (Cl⁻) stretches.
- SMILES/InChI Validation : Cross-reference computed descriptors (e.g., SMILES:
Cl.OC(...)) with experimental data to ensure stereochemical accuracy .
Q. How should 6-Azabicyclo[3.2.1]oct-3-ene hydrochloride be handled and stored to maintain stability?
- Methodological Answer :
- Storage : Store at +5°C in a tightly sealed container to prevent hydrolysis or decomposition. Avoid exposure to moisture and light .
- Handling : Use fume hoods, impermeable gloves, and safety goggles. Avoid inhalation of dust; employ respiratory protection if airborne particles are generated .
- Spill Management : Collect solid material using absorbents (e.g., vermiculite) and dispose via approved chemical waste protocols .
Q. What are common synthetic routes for azabicyclo compounds, and how do they apply to 6-Azabicyclo[3.2.1]oct-3-ene hydrochloride?
- Methodological Answer :
- Ring-Closing Metathesis : Utilize transition-metal catalysts (e.g., Grubbs catalyst) to form the bicyclic skeleton.
- Mannich Cyclization : Construct the azabicyclo core via intramolecular cyclization of aminoketones or related precursors.
- Post-Synthesis Modification : Introduce the hydrochloride salt by treating the free base with HCl in anhydrous conditions, as seen in analogous compounds .
Q. How is purity assessed for 6-Azabicyclo[3.2.1]oct-3-ene hydrochloride, and what thresholds are acceptable?
- Methodological Answer :
- HPLC/GC Analysis : Use reverse-phase HPLC with UV detection (≥95% purity threshold for research-grade material).
- Melting Point Determination : Compare experimental values to literature data (e.g., deviations >2°C indicate impurities).
- By-Product Identification : Employ LC-MS to detect and quantify impurities (e.g., related azabicyclo by-products at <0.5% levels) .
Advanced Research Questions
Q. What challenges arise in resolving stereochemistry during the synthesis of 6-Azabicyclo[3.2.1]oct-3-ene hydrochloride derivatives?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives.
- Computational Modeling : Apply density functional theory (DFT) to predict and verify stereoisomer stability .
Q. How can impurities in 6-Azabicyclo[3.2.1]oct-3-ene hydrochloride be identified and mitigated during scale-up?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates.
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent polarity) to suppress by-product formation.
- Recrystallization Strategies : Use solvent mixtures (e.g., ethanol/water) to selectively crystallize the target compound .
Q. What statistical methods are appropriate for validating experimental data in studies involving azabicyclo compounds?
- Methodological Answer :
- t-Tests/ANOVA : Compare means across experimental replicates to assess significance (p < 0.05).
- Regression Analysis : Model reaction yield vs. variables like catalyst loading or temperature.
- Error Propagation : Quantify uncertainty in derived parameters (e.g., enantiomeric excess) using standard deviations .
Q. How should researchers address contradictions in solubility data when designing solvent systems for azabicyclo reactions?
- Methodological Answer :
- Phase Solubility Studies : Conduct systematic solubility tests in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents.
- Hansen Solubility Parameters (HSP) : Predict solubility using dispersion, polarity, and hydrogen-bonding parameters.
- Co-Solvent Blending : Optimize mixtures (e.g., DMF/water) to enhance dissolution while maintaining reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
